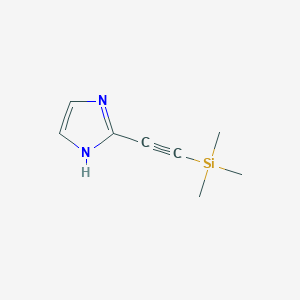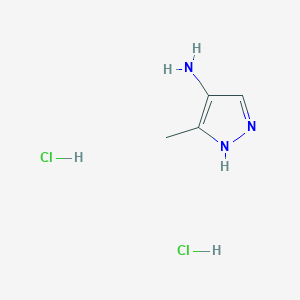
3-methyl-1H-pyrazol-4-amine dihydrochloride
Descripción general
Descripción
3-methyl-1H-pyrazol-4-amine dihydrochloride is a useful research compound. Its molecular formula is C4H9Cl2N3 and its molecular weight is 170.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reactivity and Application in Synthesis
The compound 3-methyl-1H-pyrazol-4-amine dihydrochloride serves as a pivotal precursor in the synthesis of various heterocyclic compounds. It is notable for its unique reactivity and application in the creation of diverse heterocyclic structures. The related compound, 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one, for instance, is utilized as a building block in the formation of heterocycles such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This particular application underscores the significance of this class of compounds in the realm of synthetic chemistry, paving the way for the creation of innovative heterocyclic compounds and dyes (Gomaa & Ali, 2020).
Medicinal Chemistry and Biological Activities
In the domain of medicinal chemistry, pyrazoles, particularly those substituted with a methyl group like 3-methyl-1H-pyrazol-4-amine, are recognized for their potent medicinal properties. They are reported to exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug development. These biological activities encompass a wide range, including anticancer, antimicrobial, and several other pharmacological effects. The synthetic approaches and the medicinal significance of methyl-substituted pyrazoles have been extensively explored, highlighting their prominence in the development of new therapeutic agents (Sharma et al., 2021).
Pyrazoline Derivatives in Anticancer Research
Pyrazoline derivatives, including those derived from 3-methyl-1H-pyrazol-4-amine, are the focus of extensive research due to their notable anticancer properties. These compounds are being studied for their potential in multifunctional applications, particularly in combating cancer. The ongoing research and synthesis of pyrazoline derivatives underscore their significance in pharmaceutical chemistry and their potential in developing new anticancer agents (Ray et al., 2022).
Neuroprotective Properties of Pyrazolines
Pyrazolines are also recognized for their ability to treat neurodegenerative diseases. They are known for their stability and have inspired medicinal chemists to manipulate their structure to create various pharmacological agents. The neuroprotective properties of pyrazolines and their role in managing neurodegenerative diseases like Alzheimer's and Parkinson's diseases have been the subject of recent studies, highlighting the therapeutic potential of these compounds in treating such debilitating conditions (Ahsan et al., 2022).
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects .
Mode of Action
Pyrazole compounds are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Pyrazole compounds are known to influence a variety of biochemical pathways due to their diverse pharmacological effects .
Result of Action
Pyrazole compounds are known to have a range of effects at the molecular and cellular level due to their diverse pharmacological activities .
Análisis Bioquímico
Biochemical Properties
3-methyl-1H-pyrazol-4-amine dihydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as hydrolases and oxidoreductases, facilitating the formation of complex molecular structures . The compound’s interaction with proteins and other biomolecules often involves hydrogen bonding and electrostatic interactions, which stabilize the reaction intermediates and enhance the reaction rates .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes . This compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA . Additionally, it impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and reaction conditions . The compound’s binding to enzymes often involves the formation of hydrogen bonds and van der Waals interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity . Furthermore, this compound can influence gene expression by binding to transcription factors and altering their conformation, thereby affecting their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but it may degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At very high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and transferases . These interactions can lead to the formation of metabolites that participate in further biochemical reactions . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic enzymes . These localization patterns are essential for the compound’s role in regulating cellular processes and maintaining cellular homeostasis .
Propiedades
IUPAC Name |
5-methyl-1H-pyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.2ClH/c1-3-4(5)2-6-7-3;;/h2H,5H2,1H3,(H,6,7);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNDZAPAEACKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854698-16-1 | |
| Record name | 3-methyl-1H-pyrazol-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


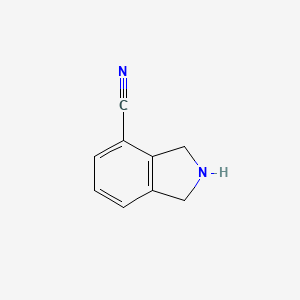
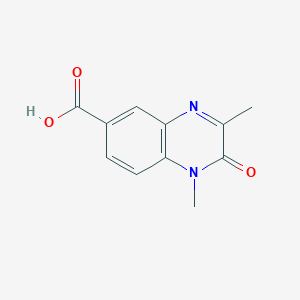
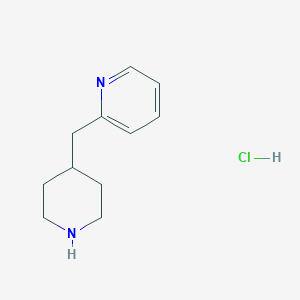
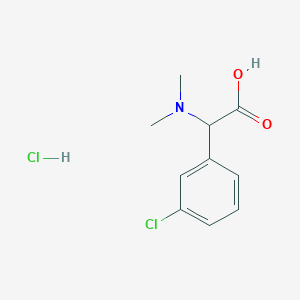
![[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1453238.png)
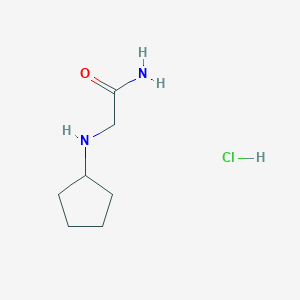
![2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B1453242.png)
![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide](/img/structure/B1453245.png)
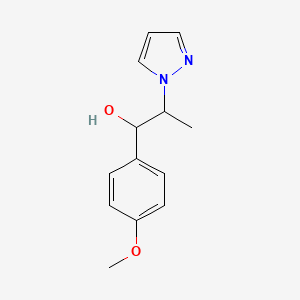

![2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile](/img/structure/B1453248.png)


